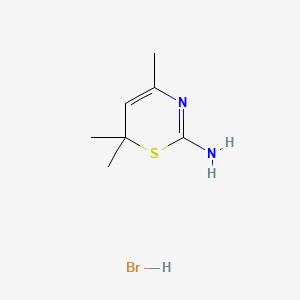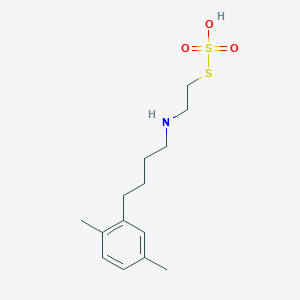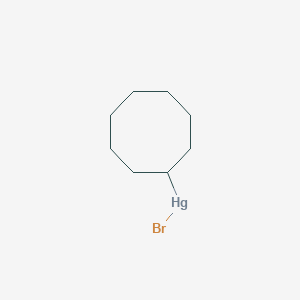
Bromo-cyclooctyl-mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-cyclooctyl-mercury is a chemical compound that consists of a cyclooctyl ring bonded to a mercury atom, with a bromine atom attached to the cyclooctyl ring. This compound is part of the organomercury family, which are organic compounds containing mercury. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo-cyclooctyl-mercury typically involves the reaction of cyclooctyl bromide with a mercury salt. One common method is the reaction of cyclooctyl bromide with mercuric acetate in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Bromo-cyclooctyl-mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides, thiols, or amines.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Coupling Reactions: this compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, thiols, and amines. These reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include cyclooctyl derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidation states of mercury compounds.
Coupling Reactions: Products include biaryl compounds or other coupled organic molecules.
科学的研究の応用
Bromo-cyclooctyl-mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used as a probe to study the interactions of mercury with biological molecules, such as proteins and nucleic acids.
Medicine: Organomercury compounds, including this compound, have been investigated for their potential use in antimicrobial and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism of action of bromo-cyclooctyl-mercury involves its ability to form covalent bonds with various molecules. The mercury center can interact with nucleophilic sites on biological molecules, such as thiol groups in proteins, leading to the formation of stable mercury-thiol complexes. This interaction can disrupt the function of proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclooctyl bromide: A precursor in the synthesis of bromo-cyclooctyl-mercury.
Mercuric acetate: A mercury salt used in the synthesis of organomercury compounds.
Bromocyclooctane: A brominated cyclooctyl compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a cyclooctyl ring and a mercury center, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
21406-55-3 |
|---|---|
分子式 |
C8H15BrHg |
分子量 |
391.70 g/mol |
IUPAC名 |
bromo(cyclooctyl)mercury |
InChI |
InChI=1S/C8H15.BrH.Hg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q;;+1/p-1 |
InChIキー |
KTNYZHNEXOMRFH-UHFFFAOYSA-M |
正規SMILES |
C1CCCC(CCC1)[Hg]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


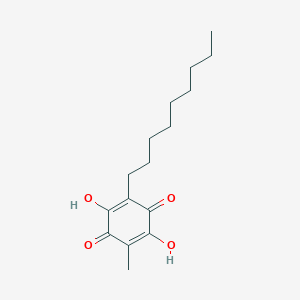
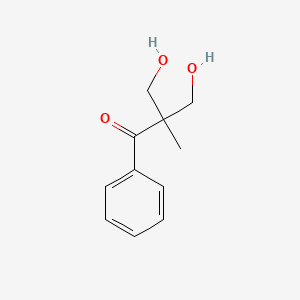
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
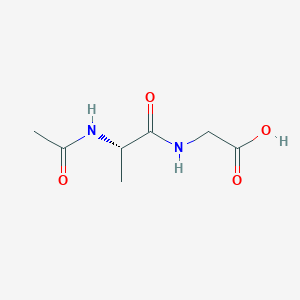
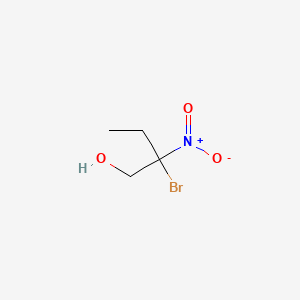

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)
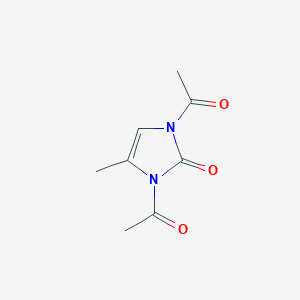

![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)
![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
